Ditetradecenyl hydrogen phosphate
Description
Ditetradecenyl hydrogen phosphate (CAS: 64509-06-4) is an organophosphate compound with the molecular formula C₂₈H₅₅O₄P and a molecular weight of 486.71 g/mol . Structurally, it consists of two tetradecenyl (14-carbon) alkyl chains attached to a phosphate group. The "tetradecenyl" designation indicates the presence of unsaturated bonds (likely one double bond) in the hydrocarbon chains, which distinguishes it from fully saturated analogs. This compound is primarily utilized in industrial applications such as surfactants, lubricants, or emulsifiers due to its amphiphilic nature .
Properties
CAS No. |
64509-06-4 |
|---|---|
Molecular Formula |
C28H55O4P |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
bis[(E)-tetradec-1-enyl] hydrogen phosphate |
InChI |
InChI=1S/C28H55O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3,(H,29,30)/b27-25+,28-26+ |
InChI Key |
XKSJRFAHLKESRD-NBHCHVEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/OP(=O)(O/C=C/CCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCC=COP(=O)(O)OC=CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecenyl hydrogen phosphate typically involves the reaction of tetradecenyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate tetradecenyl phosphorodichloridate, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
similar compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ditetradecenyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates and phosphoric acids.
Reduction: Reduction reactions can convert this compound into phosphites.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various phosphates, phosphoric acids, and substituted phosphates .
Scientific Research Applications
Ditetradecenyl hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential role in biological systems, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of ditetradecenyl hydrogen phosphate involves its ability to act as a hydrogen atom transfer (HAT) agent. This allows it to participate in the functionalization of C(sp3)–H bonds, which is a crucial step in many organic synthesis reactions. The compound generates phosphate radicals that facilitate these transformations .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Saturation : Ditetradecenyl’s unsaturated 14C chains reduce packing efficiency compared to saturated analogs like dihexadecyl (C₁₆) or dioctadecyl (C₁₈) phosphates. This lowers its melting point and enhances fluidity, making it suitable for low-temperature applications .
- Molecular Weight : Longer alkyl chains (e.g., C₁₆, C₁₈) increase molecular weight and hydrophobicity, favoring use in lipid bilayers or lubricants. Ditetradecenyl balances moderate hydrophobicity with unsaturated flexibility.
- Functional Groups : Methyl phosphate (C₁) is highly water-soluble but lacks surfactant properties. Dimethyl phenyl phosphate’s aromatic group introduces rigidity, diverging from alkyl phosphates’ typical fluidity .
2.2 Physical and Chemical Properties
- Melting Points: Dihexadecyl hydrogen phosphate: 74–75°C . this compound: Expected to be lower due to unsaturated chains (exact data unavailable).
Solubility :
Reactivity :
- Saturated alkyl phosphates (e.g., dihexadecyl) are chemically stable.
- Unsaturated chains in ditetradecenyl may undergo oxidation or polymerization under harsh conditions.
Functional Insights :
- Ditetradecenyl’s unsaturated chains make it suitable for applications requiring flexibility (e.g., low-temperature lubricants).
- Dihexadecyl and dioctadecyl phosphates are preferred for stable surfactant matrices (e.g., lipid bilayers) .
- Methyl phosphate’s small size enables use in catalytic systems, while dimethyl phenyl phosphate’s aromaticity aids in polymer modification .
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